2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5-METHYL-2-FURYL)-1-ETHANONE
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Overview
Description
2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5-METHYL-2-FURYL)-1-ETHANONE is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an oxadiazole ring, and a sulfanyl group, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5-METHYL-2-FURYL)-1-ETHANONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the furan ring: This step involves the reaction of the oxadiazole intermediate with a furan derivative, often using a coupling reagent.
Formation of the sulfanyl group: This can be done by reacting the intermediate with a thiol or disulfide compound under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5-METHYL-2-FURYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the furan ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan or oxadiazole rings are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum.
Scientific Research Applications
2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5-METHYL-2-FURYL)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5-METHYL-2-FURYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar compounds to 2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5-METHYL-2-FURYL)-1-ETHANONE include:
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound also contains a furan and oxadiazole ring but has different substituents, leading to different chemical and biological properties.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a similar structure but includes a triazole ring instead of an oxadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(5-methylfuran-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c1-8-4-5-10(18-8)9(16)7-20-13-15-14-12(19-13)11-3-2-6-17-11/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWSSDDJVPAHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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